Benfluralin
Overview
Description
Mechanism of Action
Target of Action
Benfluralin, a dinitroaniline class herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton . They play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound inhibits the assembly of microtubules by binding to tubulin proteins . This interaction disrupts cell division and leads to the disorientation of microfibrils . As a result, the normal growth of roots and shoots in plants is hindered, affecting seed germination and preventing weed growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly of microtubules . By inhibiting this pathway, this compound disrupts the normal cell division process, leading to abnormal growth patterns in plants . The downstream effects include reduced root and shoot development, which ultimately inhibits the growth of weeds .
Pharmacokinetics
It’s known that this compound has a low aqueous solubility and is quite volatile . These properties may influence its bioavailability and its ability to act effectively as a pre-emergence herbicide .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell division and growth in plants . By binding to tubulin proteins and inhibiting microtubule formation, this compound causes microfibril disorientation . This leads to inhibited root and shoot development, affecting seed germination and preventing the normal growth of weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its persistence in the environment can have a significant impact on the richness of bacteria and fungi of soil communities, reducing their growth . Furthermore, its low aqueous solubility and volatility may affect its distribution in the environment and its effectiveness as a pre-emergence herbicide .
Biochemical Analysis
Cellular Effects
Benfluralin exerts its effects on various types of cells, particularly plant cells. It inhibits root and shoot development, thereby controlling the growth of grasses and weeds
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with plant cells, where it inhibits root and shoot development
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is analyzed using methods such as GC-MS/MS Over time, the effects of this compound remain consistent, demonstrating its stability
Subcellular Localization
As a herbicide, it is known to act on the roots and shoots of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benfluralin involves the nitration of N-butyl-N-ethyl-4-(trifluoromethyl)aniline. The reaction typically occurs under controlled conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aromatic ring. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to ensure consistent product quality. The final product is purified through crystallization and filtration to obtain the desired orange crystalline solid.
Chemical Reactions Analysis
Types of Reactions: Benfluralin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives and other oxidation products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Benfluralin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of nitration and substitution reactions.
Biology: Investigated for its effects on plant root and shoot development.
Medicine: Studied for its potential use in controlling parasitic infections in plants.
Industry: Widely used as a pre-emergence herbicide in agriculture to control weed growth in various crops.
Comparison with Similar Compounds
Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.
Ethalfluralin: Similar in structure and function to benfluralin, used in various agricultural applications.
Pendimethalin: Widely used herbicide with a similar mode of action but different chemical structure.
Properties
IUPAC Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDHCQAYESWHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
Record name | BENFLURALIN | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023899 | |
Record name | Benfluralin | |
Source | EPA DSSTox | |
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Molecular Weight |
335.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline] | |
Record name | BENFLURALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benfluralin | |
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Boiling Point |
148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg | |
Record name | BENFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C | |
Record name | BENFLURALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
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Vapor Pressure |
0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C | |
Record name | Benfluralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Affects seed germination and prevents weed growth by inhibition of root and shoot development. | |
Record name | BENFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-orange crystals | |
CAS No. |
1861-40-1 | |
Record name | BENFLURALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benfluralin | |
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Record name | BENFLURALIN | |
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Record name | BENFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
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Melting Point |
65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/ | |
Record name | BENFLURALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/407 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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